molecular formula C23H24ClNO3 B11419806 N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11419806
M. Wt: 397.9 g/mol
InChI Key: DXIAVFGQNLZIDM-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE is a synthetic organic compound with a complex structure It contains multiple functional groups, including a chlorophenyl group, a furan ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of toluene to form 4-chlorobenzyl chloride.

    Formation of the Furan Intermediate: Furan-2-carbaldehyde is synthesized from furfural through oxidation.

    Formation of the Phenoxyacetamide Intermediate: 4-isopropylphenol is reacted with chloroacetyl chloride to form 4-isopropylphenoxyacetyl chloride.

    Coupling Reactions: The chlorophenyl intermediate, furan intermediate, and phenoxyacetamide intermediate are coupled together through nucleophilic substitution reactions to form the final product.

Industrial Production Methods

Industrial production of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE involves scaling up the laboratory synthesis procedures. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The amide group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the chlorophenyl group may yield the corresponding phenyl derivative.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Industrial Chemistry: The compound is utilized as an intermediate in the synthesis of various industrial chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, leading to anticancer effects.

Comparison with Similar Compounds

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as N-(4-chlorophenyl)-N-(furan-2-ylmethyl)acetamide and N-(4-chlorophenyl)-N-(phenylmethyl)acetamide share structural similarities.

    Uniqueness: The presence of the furan ring and the phenoxyacetamide moiety in N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE provides unique chemical and biological properties, making it distinct from other related compounds.

This detailed article provides a comprehensive overview of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H24ClNO3

Molecular Weight

397.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C23H24ClNO3/c1-17(2)19-7-11-21(12-8-19)28-16-23(26)25(15-22-4-3-13-27-22)14-18-5-9-20(24)10-6-18/h3-13,17H,14-16H2,1-2H3

InChI Key

DXIAVFGQNLZIDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3

Origin of Product

United States

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